4-(2-Methoxyethoxy)benzoic acid

Overview

Description

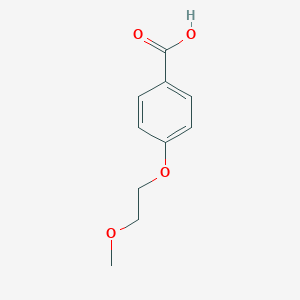

4-(2-Methoxyethoxy)benzoic acid is an organic compound with the molecular formula C10H12O4. It is a derivative of benzoic acid, where the hydrogen atom at the para position of the benzene ring is substituted with a 2-methoxyethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 2-methoxyethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The general reaction scheme is as follows:

4-Hydroxybenzoic acid+2-MethoxyethanolCatalyst4-(2-Methoxyethoxy)benzoic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethoxy)benzoic acid undergoes various chemical reactions, including:

Electrophilic Substitution Reactions: The presence of the electron-donating methoxyethoxy group enhances the nucleophilicity of the benzene ring, making it reactive towards electrophilic substitution reactions.

Oxidation and Reduction Reactions: The carboxylic acid group can undergo oxidation to form corresponding derivatives or reduction to yield alcohols.

Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Esterification: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid are used

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can yield halogenated or nitrated derivatives, while esterification produces esters of this compound .

Scientific Research Applications

4-(2-Methoxyethoxy)benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxyethoxy group enhances the compound’s solubility and reactivity, allowing it to participate in various biochemical processes. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

4-Methoxybenzoic Acid: Similar in structure but lacks the methoxyethoxy group, resulting in different chemical properties and reactivity.

4-Ethoxybenzoic Acid: Contains an ethoxy group instead of a methoxyethoxy group, leading to variations in solubility and reactivity.

4-(2-Ethoxyethoxy)benzoic Acid: Similar structure with an ethoxyethoxy group, exhibiting distinct chemical behavior compared to 4-(2-Methoxyethoxy)benzoic acid.

Uniqueness

This compound is unique due to the presence of the methoxyethoxy group, which imparts specific solubility, reactivity, and potential biological activities. This makes it a valuable compound for various scientific and industrial applications .

Biological Activity

4-(2-Methoxyethoxy)benzoic acid is an organic compound with potential biological activities that have garnered attention in scientific research. This article explores its chemical properties, biological effects, and relevant studies, providing a comprehensive overview of its significance in various fields.

Chemical Structure and Properties

This compound is characterized by the molecular formula . It features a benzoic acid backbone with a methoxyethoxy substituent, which enhances its solubility and reactivity. The presence of the methoxyethoxy group allows for increased interaction with biological molecules, making it a candidate for various applications in medicinal chemistry and biology.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the function of proteins and enzymes. Additionally, the methoxyethoxy group enhances solubility, facilitating better bioavailability and interaction with cellular components.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Properties : Studies suggest that derivatives of benzoic acid, including this compound, exhibit antimicrobial activity against various pathogens. This property positions it as a potential candidate for developing antimicrobial agents .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is critical in treating chronic inflammatory diseases. Its structural characteristics may contribute to modulating inflammatory pathways .

- Cytotoxicity and Cell Growth Inhibition : In vitro studies have evaluated the cytotoxic effects of related compounds on cancer cell lines. While specific data on this compound is limited, its structural analogs have demonstrated low cytotoxicity, suggesting a favorable safety profile for therapeutic applications .

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Exhibits activity against various pathogens | |

| Anti-inflammatory | Potential to reduce inflammatory responses | |

| Cytotoxicity | Low cytotoxicity in cancer cell lines |

Case Study: In Silico Evaluation

A study conducted on benzoic acid derivatives demonstrated that certain compounds could enhance the activity of protein degradation systems in human cells. Specifically, compounds structurally related to this compound were noted for their ability to activate the ubiquitin-proteasome pathway and autophagy-lysosome pathway. These findings suggest potential applications in developing anti-aging agents by modulating protein homeostasis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2-Methoxyethoxy)benzoic acid, and how do reaction conditions influence yield?

- Answer : Synthesis typically involves multi-step reactions starting from 4-hydroxybenzoic acid. Key steps include alkylation with 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methoxyethoxy group. Temperature control (60–80°C) and solvent polarity are critical for regioselectivity. Post-synthesis purification via recrystallization or column chromatography ensures >95% purity. Competing side reactions, such as over-alkylation, can be mitigated by stoichiometric control .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- IR Spectroscopy : Confirms the presence of carboxylic acid (C=O stretch ~1680 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹).

- NMR : ¹H NMR identifies methoxyethoxy protons (δ 3.3–4.2 ppm) and aromatic protons (δ 6.8–7.9 ppm). ¹³C NMR resolves the carbonyl carbon (~170 ppm) and ether-linked carbons.

- UV-Vis : Used to study electronic transitions in conjugated systems (λmax ~270 nm for benzoic acid derivatives) .

Q. How can crystallographic data resolve ambiguities in molecular structure determination?

- Answer : Single-crystal X-ray diffraction (SC-XRD) with software like SHELXL or WinGX provides precise bond lengths and angles. For example, the methoxyethoxy side chain’s conformation (e.g., gauche vs anti) can be unambiguously determined. Discrepancies between experimental and computational models (e.g., DFT) often arise from crystal packing effects, which require refinement using programs like ORTEP-3 .

Advanced Research Questions

Q. What computational strategies are optimal for predicting the reactivity of this compound in biological systems?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron localization function (ELF) to predict reactive sites. Molecular docking (AutoDock Vina) assesses interactions with enzymes like tyrosinase, where the methoxyethoxy group may hinder substrate binding via steric effects. MD simulations evaluate stability in aqueous vs lipid membranes .

Q. How can contradictory data from enzyme inhibition assays be systematically addressed?

- Answer : Contradictions may arise from assay conditions (pH, temperature) or competing inhibition mechanisms. For example, benzoic acid derivatives can exhibit competitive inhibition with catechol (Ki ~10 µM) but non-competitive behavior under high oxygen tension. Dose-response curves and Lineweaver-Burk plots are essential to distinguish inhibition types. Cross-validation with isothermal titration calorimetry (ITC) quantifies binding thermodynamics .

Q. What methodologies improve the resolution of overlapping signals in NMR spectra for derivatives of this compound?

- Answer : Advanced techniques include:

- COSY/NOESY : Resolves coupling between adjacent protons in the methoxyethoxy chain.

- HSQC : Correlates ¹H and ¹³C shifts for crowded aromatic regions.

- Variable Temperature NMR : Reduces signal broadening caused by conformational exchange at low temperatures (−40°C) .

Q. How does the methoxyethoxy substituent influence photostability and degradation pathways under UV exposure?

- Answer : Accelerated photodegradation studies (e.g., 254 nm UV light) coupled with LC-MS identify primary degradation products, such as demethylated or hydroxylated derivatives. The ether linkage increases susceptibility to radical-mediated cleavage compared to alkyl chains. Quantum yield calculations (ϕ) quantify photoreactivity, guiding the design of UV-stable analogs .

Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?

- Answer : Co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., sodium or lysine salts) enhance aqueous solubility. LogP values (~1.5–2.0) predict moderate lipophilicity, requiring nanoformulation (liposomes) for improved bioavailability. Phase-solubility diagrams with cyclodextrins (e.g., β-CD) assess inclusion complex efficacy .

Q. Methodological Tables

Table 1 : Key Synthetic Parameters for this compound

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Alkylation | 2-Methoxyethyl bromide, K₂CO₃, DMF, 70°C | 65–75 | 92% |

| Acid hydrolysis | HCl (6M), reflux | >90 | 98% |

Table 2 : Comparative Inhibition Constants (Ki) for Tyrosinase

| Derivative | Ki (µM) | Inhibition Type |

|---|---|---|

| This compound | 12.3 ± 1.2 | Competitive |

| 4-Hydroxybenzoic acid | 8.7 ± 0.9 | Mixed |

Properties

IUPAC Name |

4-(2-methoxyethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-6-7-14-9-4-2-8(3-5-9)10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBICPDGCVIUHNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424534 | |

| Record name | 4-(2-methoxyethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27890-92-2 | |

| Record name | 4-(2-methoxyethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-methoxyethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.